molecular formula C7H12ClN3 B11772466 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride

Cat. No.: B11772466
M. Wt: 173.64 g/mol
InChI Key: WTJQTYDVCQQYRM-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by a fused benzene and imidazole ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent reduction. The reaction is often carried out in the presence of a catalyst such as copper chloride (CuCl) and a base like triethylamine (TEA) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated as a hydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated, acylated, or sulfonylated derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the tetrahydro and amine groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3,8H2,(H,9,10);1H

InChI Key

WTJQTYDVCQQYRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)NC=N2.Cl

Origin of Product

United States

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